Gamma1-MSH
CAS No.: 72629-65-3
Cat. No.: VC0013279
Molecular Formula: C72H97N21O14S
Molecular Weight: 1512.761
* For research use only. Not for human or veterinary use.

CAS No. | 72629-65-3 |
---|---|
Molecular Formula | C72H97N21O14S |
Molecular Weight | 1512.761 |
IUPAC Name | (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C72H97N21O14S/c1-40(2)60(93-62(99)48(73)30-43-22-24-46(94)25-23-43)70(107)88-52(26-29-108-3)63(100)83-38-58(95)85-56(34-45-37-79-39-84-45)68(105)90-54(32-42-16-8-5-9-17-42)66(103)86-51(21-13-28-81-72(77)78)65(102)91-55(33-44-36-82-49-19-11-10-18-47(44)49)67(104)92-57(35-59(96)97)69(106)87-50(20-12-27-80-71(75)76)64(101)89-53(61(74)98)31-41-14-6-4-7-15-41/h4-11,14-19,22-25,36-37,39-40,48,50-57,60,82,94H,12-13,20-21,26-35,38,73H2,1-3H3,(H2,74,98)(H,79,84)(H,83,100)(H,85,95)(H,86,103)(H,87,106)(H,88,107)(H,89,101)(H,90,105)(H,91,102)(H,92,104)(H,93,99)(H,96,97)(H4,75,76,80)(H4,77,78,81)/t48-,50-,51-,52-,53-,54-,55-,56-,57-,60-/m0/s1 |
Standard InChI Key | SLEIICTWQFRIFM-SLNSXFHGSA-N |
SMILES | CC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)N)NC(=O)C(CC6=CC=C(C=C6)O)N |
Structure and Biochemical Properties
Gamma1-MSH is derived from the N-terminal fragment of POMC and plays a regulatory role in cardiovascular and renal systems while stimulating adrenal steroidogenesis . While the gamma-MSH family generally shares structural similarities, specific structural elements determine their respective biological activities and receptor binding profiles.
Structural Features and Functional Domains
Structure-activity analyses have revealed that specific amino acid sequences within Gamma1-MSH are critical for its physiological effects. Research has demonstrated that C-terminal amino acids in gamma-MSH peptides are essential for efficacy in central hemodynamic effects, while the contribution of N-terminal sequences varies depending on the specific physiological response being measured . This structural specificity suggests that different domains within the peptide interact with distinct receptor subtypes or engage different signaling pathways.
Table 1: Key Biochemical Properties of Gamma1-MSH
Property | Description |
---|---|
Origin | Cleaved from pro-opiomelanocortin (POMC) |
Structure Type | Peptide hormone |
Functional Domains | N-terminal and C-terminal regions with different functional properties |
Key Activities | Melanogenesis stimulation, cardiovascular regulation, dopaminergic modulation |
Receptor Interactions | Binds to melanocortin receptors but also influences non-melanocortinergic processes |
Tissue Distribution | Pituitary (adrenocorticotropin/alpha-MSH cells), adrenal medulla (subset of noradrenalin-storing cells) |
Physiological Roles
Melanogenesis and Pigmentation
Gamma1-MSH, like other melanocortins, stimulates melanogenesis – the production of melanin in specialized cells called melanocytes . This process contributes to skin, hair, and eye pigmentation. The melanocortins cause darkening of the skin by promoting the expansion of melanophores, although the relative potency of Gamma1-MSH in this process compared to other melanocortins such as alpha-MSH remains an area of active investigation .
Cardiovascular Effects
One of the most well-documented effects of Gamma1-MSH is its influence on cardiovascular function. Structure-activity analyses have demonstrated that gamma-MSHs, including Gamma1-MSH, share an amino acid sequence that determines their effects on peripheral hemodynamics, resulting in pressor and tachycardiac responses in experimental animals .
In urethane-anesthetized rats, gamma-MSH peptides produce dose-dependent pressor and tachycardiac responses while increasing extra- and intracranial blood flow and microcirculatory cerebrocortical blood flow . The regulatory role of Gamma1-MSH in the cardiovascular system extends beyond simple hemodynamic changes, suggesting complex mechanisms involving both central and peripheral actions that may have implications for blood pressure regulation and cerebrovascular function.
Anxiogenic Effects and Behavioral Modulation
Research in mice has demonstrated that Gamma1-MSH has pronounced anxiogenic effects, increasing anxiety-like behaviors when administered experimentally . Studies using the elevated plus maze paradigm have shown that Gamma1-MSH produces:
-
Direct anxiogenic effects when administered alone
-
Synergistic/additive effects on ethanol withdrawal-induced anxiety behavior
These findings suggest that Gamma1-MSH belongs to an anxiogenic peptide family that may play an important role in anxiety disorders as well as in the development of alcohol dependence and/or alcohol withdrawal-induced behaviors .
Tissue Distribution and Expression
The distribution of Gamma1-MSH has been extensively studied using immunocytochemical techniques at both light and electron microscope levels. Research has demonstrated the localization of Gamma1-MSH-like immunoreactivity in the adenohypophysis of multiple species including humans, oxen, pigs, dogs, and guinea pigs .
Specifically, immunostaining for Gamma1-MSH is found in all endocrine cells of the pars intermedia (where present) and in scattered cells of the pars distalis identified as corticotrophs . This pattern of distribution suggests a close relationship between Gamma1-MSH and the hypothalamic-pituitary-adrenal axis.
Table 3: Species-Specific Distribution of Gamma1-MSH Immunoreactivity
Species | Pars Intermedia | Pars Distalis (Corticotrophs) | Adrenal Medulla | Other Locations |
---|---|---|---|---|
Human | Present | Present | Not specified | ACTH-producing tumors |
Ox | Present | Present | Present | Neuro-intermediate lobe |
Pig | Present | Present | Not specified | Not specified |
Dog | Present | Present | Not specified | Not specified |
Guinea-pig | Present | Present | Not specified | Not specified |
Rat | Not detected | Not detected | Not specified | Not specified |
Interestingly, no Gamma1-MSH immunoreactivity was detected in rat adenohypophysis, highlighting significant species-specific differences in expression . This finding is particularly noteworthy given that rats are common experimental animals in neuroendocrine research, and suggests caution when extrapolating findings between species.
In pathological contexts, ACTH-producing tumors (both pituitary adenomas and ectopic tumors) have been found to contain Gamma1-MSH immunoreactive cells . This observation may have diagnostic implications and suggests a potential role for Gamma1-MSH as a marker for certain neuroendocrine tumors.
Research Applications and Experimental Models
Gamma1-MSH has been studied using various experimental approaches, including:
-
Brain microdialysis techniques to examine effects on neurotransmitter release
-
Behavioral testing using the elevated plus maze to assess anxiogenic effects
These diverse methodologies have contributed to our current understanding of Gamma1-MSH's multifaceted physiological roles and potential clinical relevance.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume